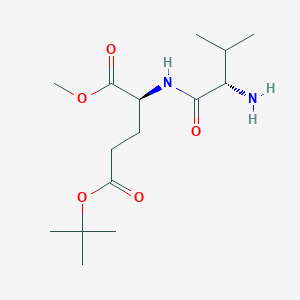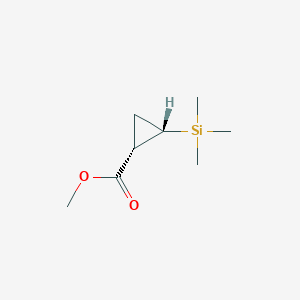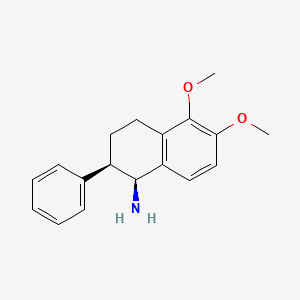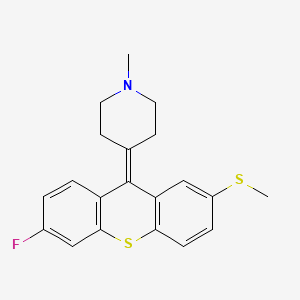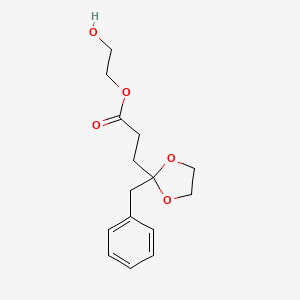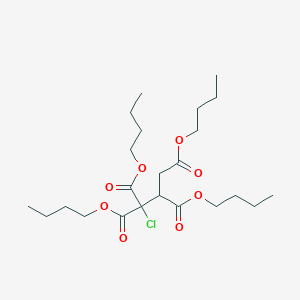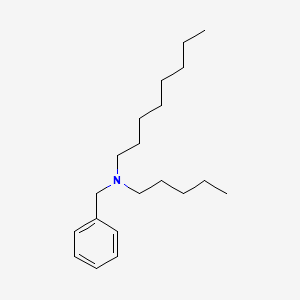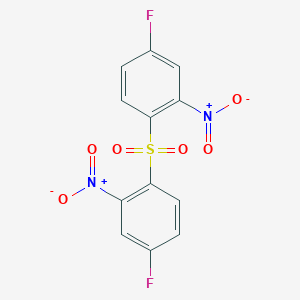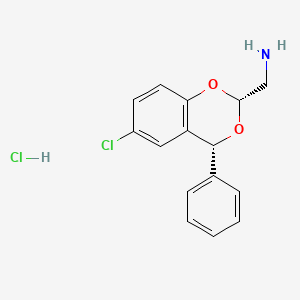![molecular formula C15H19NO B14474859 1-Naphthalenol, 2-[(diethylamino)methyl]- CAS No. 65538-55-8](/img/structure/B14474859.png)
1-Naphthalenol, 2-[(diethylamino)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthalenol, 2-[(diethylamino)methyl]- is a chemical compound known for its unique structure and properties It is a derivative of naphthalenol, where a diethylamino group is attached to the methyl group at the second position of the naphthalenol ring
Méthodes De Préparation
The synthesis of 1-Naphthalenol, 2-[(diethylamino)methyl]- typically involves the reaction of 1-naphthalenol with diethylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-Naphthalenol, 2-[(diethylamino)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Naphthalenol, 2-[(diethylamino)methyl]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-Naphthalenol, 2-[(diethylamino)methyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
1-Naphthalenol, 2-[(diethylamino)methyl]- can be compared with similar compounds such as:
1-Naphthalenol: Lacks the diethylamino group, resulting in different chemical properties and reactivity.
2-Naphthalenol: Similar structure but with the hydroxyl group at a different position, affecting its chemical behavior.
2-(Diethylamino)ethanol: Contains a diethylamino group but differs in the core structure, leading to different applications and reactivity.
This compound’s uniqueness lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
65538-55-8 |
|---|---|
Formule moléculaire |
C15H19NO |
Poids moléculaire |
229.32 g/mol |
Nom IUPAC |
2-(diethylaminomethyl)naphthalen-1-ol |
InChI |
InChI=1S/C15H19NO/c1-3-16(4-2)11-13-10-9-12-7-5-6-8-14(12)15(13)17/h5-10,17H,3-4,11H2,1-2H3 |
Clé InChI |
COYDEDXBCPJSSN-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC1=C(C2=CC=CC=C2C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




